1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound with a distinctive structure incorporating a thiadiazole ring, a piperazine ring, and a trifluoromethyl-substituted pyridine ring. Its complex structure suggests potential biological and chemical activity, which warrants detailed investigation.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been evaluated for their antimicrobial , anticancer , and anticonvulsant activities .
Mode of Action
1,3,4-thiadiazole derivatives, in general, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interfere with dna replication processes , which could potentially affect a wide range of biochemical pathways.
Result of Action
Given its potential antimicrobial , anticancer , and anticonvulsant activities , it can be inferred that the compound may induce cell death or inhibit cell growth in certain contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic synthesis. Initial steps often focus on forming the thiadiazole and pyridine rings separately, followed by linking these units through the piperazine ring.
Step-by-Step Synthesis
Formation of 1,2,4-thiadiazole: : This can be achieved via cyclization reactions involving thiosemicarbazides with various reagents under acidic or basic conditions.
Methoxymethyl Substitution: : Introduction of the methoxymethyl group can be done using reagents like methoxymethyl chloride in the presence of a base such as sodium hydride.
Trifluoromethyl Pyridine Synthesis: : This can be synthesized via nucleophilic substitution reactions or fluorination reactions involving pyridine derivatives.
Linking via Piperazine: : The final compound is formed by coupling the thiadiazole and pyridine units with piperazine under conditions that favor N-alkylation, such as the presence of suitable solvents and bases.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable processes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, where reactions are performed in a continuous stream rather than batch processes, might be employed. Conditions would be optimized for temperature, pressure, and reagent concentrations to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is likely to undergo several types of reactions:
Oxidation and Reduction: : The thiadiazole and pyridine rings may participate in redox reactions, altering their electron density and potentially their reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially involving the trifluoromethyl and methoxymethyl groups.
Hydrolysis: : Under acidic or basic conditions, hydrolysis of functional groups such as methoxymethyl may occur.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides (like bromine or chlorine), nucleophiles (like amines or alcohols)
Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, substituted, or hydrolyzed derivatives of the original compound.
Scientific Research Applications
Chemistry
As an intermediate in the synthesis of more complex molecules.
As a reagent in organic synthesis, particularly in heterocyclic chemistry.
Biology
Potential use in biological assays to determine enzyme activity or cellular responses.
Medicine
Investigated for potential pharmaceutical applications due to its unique structure.
Industry
Used in the development of new materials, such as polymers or coatings with specific properties.
Application in agrochemical research for developing new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
1-[3-(chloromethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
1-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
1-[3-(aminomethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Uniqueness
The methoxymethyl group in 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine offers unique steric and electronic properties that may alter its reactivity and biological activity compared to similar compounds with different substituents.
Conclusion
This compound stands out due to its multifaceted potential in various fields of scientific research. Its detailed synthesis methods, diverse reactions, and promising applications make it a compound of significant interest for further study and development.
Properties
IUPAC Name |
3-(methoxymethyl)-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5OS/c1-23-9-11-19-13(24-20-11)22-6-4-21(5-7-22)12-3-2-10(8-18-12)14(15,16)17/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOLHWPWOLEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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